5-bromo-2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

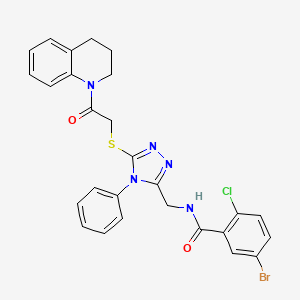

This compound features a benzamide core substituted with bromo and chloro groups at the 5- and 2-positions, respectively. The structure is further modified by a 4-phenyl-1,2,4-triazole moiety linked via a methylene bridge to a thioether group.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrClN5O2S/c28-19-12-13-22(29)21(15-19)26(36)30-16-24-31-32-27(34(24)20-9-2-1-3-10-20)37-17-25(35)33-14-6-8-18-7-4-5-11-23(18)33/h1-5,7,9-13,15H,6,8,14,16-17H2,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNBGAFHYWMDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=C(C=CC(=C5)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-bromo-2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

- Bromine and chlorine substituents : These halogens often enhance biological activity through various mechanisms.

- Triazole ring : Known for its role in antifungal and anticancer activities.

- Dihydroquinoline moiety : Associated with various pharmacological effects including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-chloro-N-(...) exhibit significant antimicrobial properties. For instance, triazole derivatives have been documented to show efficacy against a range of bacterial strains. A study highlighted that modifications on the triazole ring can enhance antibacterial activity, suggesting that the presence of the 4H-1,2,4-triazol structure in this compound may confer similar benefits .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the triazole ring have been shown to induce apoptosis in cancer cells by disrupting microtubule formation .

The proposed mechanisms of action for 5-bromo-2-chloro-N-(...) include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell death.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. The results indicated that modifications similar to those present in 5-bromo-2-chloro-N-(...) resulted in enhanced antibacterial activity compared to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-bromo... | E. coli | 16 µg/mL |

| Control | E. coli | 32 µg/mL |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, it was found that compounds with similar structures significantly inhibited the growth of human breast cancer cells (MCF-7). The IC50 value for the tested compound was determined to be 25 µM, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-bromo... | MCF-7 | 25 |

| Control | MCF-7 | >100 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogues with Bromo/Chloro Substitutions

Several brominated and chlorinated benzamide derivatives exhibit structural similarities:

Key Observations :

- Substituent Position : The 5-bromo-2-chloro-benzamide moiety is conserved across analogs, but the attached heterocycles (thiadiazole, triazole, or thiazole) influence solubility and target binding .

Functional Analogues with Triazole and Thioether Linkages

Compounds sharing the triazole-thioether motif demonstrate diverse pharmacological profiles:

Key Observations :

- Triazole Role : The 1,2,4-triazole ring in the target compound may mimic purine or pyrimidine bases, enabling interactions with nucleotide-binding proteins .

- Thioether Stability : Thioether linkages (e.g., in ) enhance metabolic stability compared to ethers or esters, as evidenced by reduced oxidative degradation in vitro.

Bromo-Acylation and Thioether Formation

- Bromo-Acylation : Analogous to , bromoacetyl intermediates are generated via bromination of ketones, followed by amidation with benzamide derivatives .

- Thioether Coupling : Thiol-containing heterocycles (e.g., triazoles or thiadiazoles) react with bromoethyl ketones under basic conditions, as seen in and .

Triazole Functionalization

Pharmacokinetic and Binding Affinity Predictions

While experimental ADMET data are unavailable for the target compound, structural similarity networks () and Tanimoto coefficient analyses () suggest:

- Binding Affinity: The dihydroquinoline and triazole motifs may enhance binding to hydrophobic pockets in enzymes like kinases or HDACs, similar to SAHA-like compounds .

- Solubility : The bromo and chloro substituents reduce aqueous solubility compared to hydroxyl or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.